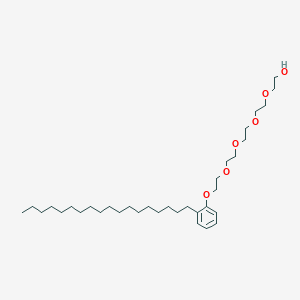
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is a complex organic compound characterized by its long aliphatic chain and multiple ether linkages. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of 2-octadecylphenol with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated phenolic derivatives.
Applications De Recherche Scientifique
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is primarily based on its ability to interact with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, while the ether linkages provide flexibility and stability. This interaction can modulate membrane fluidity and permeability, making it useful in various biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2′-Dioctadecyl diphenyl ether
- Octadecyl 4-formylbenzoate
- 1,4-Benzenediol, 2-octadecyl-
Uniqueness
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its multiple ether linkages, which provide enhanced flexibility and stability compared to other similar compounds. This unique structure allows for more versatile applications, particularly in the fields of drug delivery and membrane studies.
Propriétés
Numéro CAS |
106705-43-5 |
|---|---|
Formule moléculaire |
C34H62O6 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-octadecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-21-18-19-22-34(33)40-32-31-39-30-29-38-28-27-37-26-25-36-24-23-35/h18-19,21-22,35H,2-17,20,23-32H2,1H3 |
Clé InChI |
HHOQTVCGPMJGFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/no-structure.png)
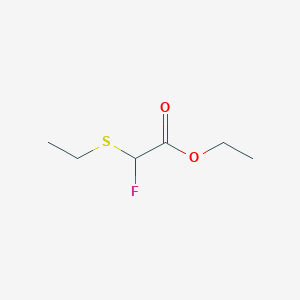
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
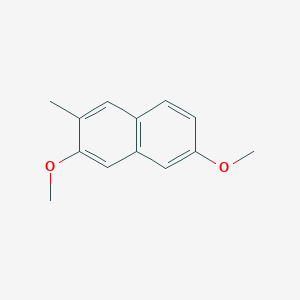
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
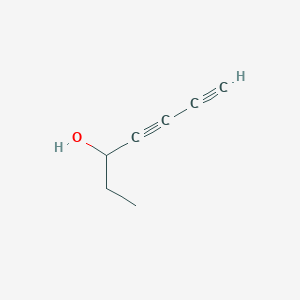
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
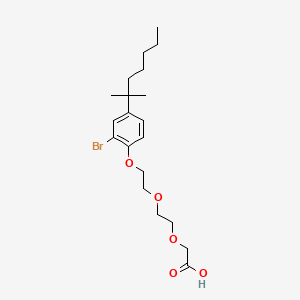
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
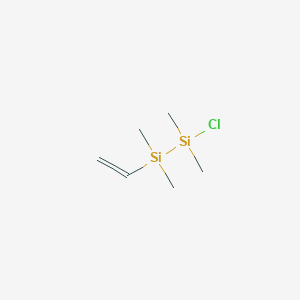
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
